D-Lyxose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

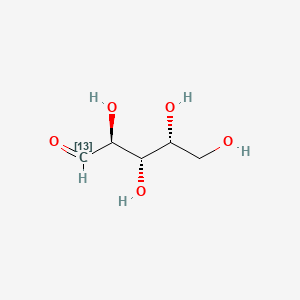

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H10O5 |

|---|---|

Poids moléculaire |

151.12 g/mol |

Nom IUPAC |

(2S,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |

Clé InChI |

PYMYPHUHKUWMLA-IQGOOSNCSA-N |

SMILES isomérique |

C([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |

SMILES canonique |

C(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Significance of D-Lyxose-13C-2 in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While direct research on D-Lyxose-13C-2 is not extensively documented in publicly available literature, its significance can be inferred from the known metabolic pathways of D-Lyxose and the well-established principles of carbon-13 (¹³C) isotope tracing. This technical guide explores the metabolic fate of D-Lyxose and extrapolates the potential applications of this compound as a tracer for dissecting specific enzymatic steps and pathways, particularly within the context of microbial and potentially altered mammalian metabolism.

Introduction to D-Lyxose Metabolism

D-Lyxose is a pentose sugar that is not as commonly metabolized as other sugars like glucose or xylose. However, certain microorganisms possess the enzymatic machinery to utilize it as a carbon and energy source. The primary pathway for D-Lyxose catabolism involves its isomerization to D-Xylulose, a key intermediate in the pentose phosphate pathway (PPP).

In some bacteria, such as mutant strains of Escherichia coli, D-Lyxose can be transported into the cell and subsequently converted to D-Xylulose.[1] This conversion is often catalyzed by an isomerase that may have a primary affinity for another sugar, like D-mannose, but fortuitously acts on D-Lyxose.[1] Once formed, D-Xylulose is phosphorylated to D-Xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway.[1][2]

The Role of ¹³C-Labeled Tracers in Metabolic Flux Analysis

Carbon-13 labeled substrates, such as [¹³C]glucose, are extensively used in metabolic flux analysis (MFA) to trace the path of carbon atoms through metabolic networks.[3][4][5] By measuring the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[6][7] The choice of the specific isotopically labeled position on the sugar molecule is critical as it determines which pathways can be most accurately resolved.[3][4]

Inferred Significance and Applications of this compound

Based on the known metabolic pathway of D-Lyxose, the use of D-Lyxose labeled with ¹³C at the second carbon position (this compound) would offer a powerful tool for several specific investigations:

-

Probing Isomerase Activity: The primary metabolic step for D-Lyxose is its isomerization to D-Xylulose. By using this compound, the ¹³C label would be specifically transferred to the C-2 position of D-Xylulose. This allows for the direct and unambiguous tracing of this enzymatic conversion, enabling studies on enzyme kinetics, substrate specificity, and regulation.

-

Dissecting the Pentose Phosphate Pathway: Following the isomerization and subsequent phosphorylation, the resulting D-Xylulose-5-phosphate-2-¹³C would enter the pentose phosphate pathway. The transketolase and transaldolase reactions of the non-oxidative PPP would then distribute this ¹³C label to other key intermediates such as sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. Tracking the specific positional labeling in these metabolites can provide detailed insights into the relative activities of different branches of the PPP.

-

Investigating Microbial Sugar Metabolism: In microorganisms capable of utilizing D-Lyxose, this compound could be used to quantify the contribution of this specific sugar to central carbon metabolism, especially in mixed substrate environments. This is crucial for understanding microbial physiology and for metabolic engineering applications aimed at converting pentose sugars into valuable bioproducts.

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical experimental workflow for a metabolic flux analysis study using this compound would involve the following steps:

Figure 1: Generalized workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate.

Experimental Protocol Details:

-

Cell Culture and Medium Preparation: The organism of interest (e.g., bacteria, yeast) is cultured under defined conditions. For the experiment, the standard carbon source is replaced with a medium containing a known concentration of this compound.

-

Isotopic Labeling: The cells are grown in the labeled medium until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.

-

Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the metabolic state, the cells are rapidly quenched, often using cold methanol. Intracellular metabolites are then extracted.

-

Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).

-

Metabolic Flux Analysis: The measured mass isotopomer distributions are then used as input for computational models to estimate the intracellular metabolic fluxes.

Visualizing the Metabolic Fate of this compound

The metabolic pathway of D-Lyxose and the subsequent fate of the ¹³C label from this compound are depicted below.

Figure 2: Proposed metabolic fate of the ¹³C label from this compound.

Quantitative Data Considerations

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| D-Xylulose-5-P | 5 | 90 | 5 | 0 | 0 | 0 |

| Sedoheptulose-7-P | 10 | 40 | 45 | 5 | 0 | 0 |

| Erythrose-4-P | 20 | 60 | 20 | 0 | 0 | 0 |

| Fructose-6-P | 15 | 35 | 40 | 10 | 0 | 0 |

| Glyceraldehyde-3-P | 25 | 50 | 25 | 0 | 0 | 0 |

| Table 1: Hypothetical Mass Isotopomer Distributions from a this compound Tracing Experiment. M+n represents the fraction of the metabolite pool containing n ¹³C atoms. |

Conclusion

Although direct experimental data on this compound is scarce, its significance as a research tool can be strongly inferred. As a specifically labeled isotopic tracer, it holds the potential to provide high-resolution insights into the activity of sugar isomerases and the intricate network of the pentose phosphate pathway. For researchers in microbiology, metabolic engineering, and drug development focusing on organisms or cellular states where pentose sugar metabolism is active, this compound represents a valuable, albeit currently underutilized, tool for quantitative metabolic analysis. Further research into the synthesis and application of this compound is warranted to fully explore its potential in advancing our understanding of cellular metabolism.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Lyxose-13C-2: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of D-Lyxose-13C-2, a stable isotope-labeled monosaccharide. The information is curated for researchers, scientists, and drug development professionals, focusing on its chemical structure, physicochemical properties, synthesis, and its role in metabolic research.

Chemical Structure and Properties

D-Lyxose is an aldopentose, a five-carbon sugar with an aldehyde functional group. It is a C'-2 epimer of D-Xylose. The "-13C-2" designation indicates that the carbon atom at the second position is the stable isotope carbon-13.

Chemical Structure:

The structure of this compound can be represented in both its open-chain and cyclic (pyranose) forms.

Figure 1: Chemical structures of this compound.

Physicochemical Properties

| Property | D-Lyxose (Unlabeled) | This compound (Estimated) | Reference |

| Molecular Formula | C₅H₁₀O₅ | C₄¹³CH₁₀O₅ | [1] |

| Molecular Weight | 150.13 g/mol | 151.13 g/mol | [1] |

| CAS Number | 1114-34-7 | 83379-39-9 | [1][2] |

| Appearance | White to slightly yellow crystalline powder | White to off-white solid | [1] |

| Melting Point | 108-112 °C | ~108-112 °C | [1] |

| Solubility | Soluble in water (50 mg/mL) | Soluble in water | [1] |

| Optical Rotation [α]D²⁵ | -13.8° (c=4 in H₂O) | ~ -13.8° | [1] |

Spectral Data

The primary analytical technique for confirming the position of the 13C label is Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C NMR spectrum of unlabeled D-Lyxose shows distinct signals for each carbon atom. In this compound, the signal corresponding to the C2 carbon would exhibit a significantly enhanced intensity.

Table 2: 13C NMR Chemical Shifts for D-Lyxose in D₂O [3]

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

Experimental Protocols

Representative Synthesis of this compound

Figure 2: Representative workflow for the synthesis of this compound.

Methodology:

-

Cyanohydrin Formation: D-threose is reacted with sodium cyanide-¹³C (Na¹³CN) in an aqueous solution. The cyanide ion attacks the carbonyl carbon of D-threose, forming a pair of epimeric cyanohydrins with the ¹³C label at the newly formed C2 position. The reaction is typically acidified to favor the cyanohydrin.

-

Hydrolysis: The resulting cyanohydrin mixture is hydrolyzed, usually by heating with a mineral acid (e.g., sulfuric acid). This converts the nitrile group into a carboxylic acid, yielding a mixture of aldonic acids.

-

Lactonization: The aldonic acids are then converted to their corresponding γ-lactones by heating with an acid catalyst.

-

Reduction: The lactones are reduced to the corresponding aldoses. A common method is reduction with sodium amalgam in a controlled acidic environment. This step yields a mixture of D-lyxose-2-¹³C and D-xylose-2-¹³C.

-

Purification: The final mixture of ¹³C-labeled pentoses is separated and purified, typically using high-performance liquid chromatography (HPLC) or other chromatographic techniques, to isolate pure this compound.

Metabolic Flux Analysis using this compound

This compound is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4][] The following is a representative protocol for an in vitro MFA experiment.

Figure 3: Experimental workflow for Metabolic Flux Analysis (MFA).

Methodology:

-

Cell Culture: The cell line of interest is cultured under defined conditions to reach a steady metabolic state.

-

Isotopic Labeling: The standard growth medium is replaced with a medium containing this compound as the tracer. The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled sugar.

-

Quenching and Extraction: Cellular metabolism is rapidly halted (quenched), typically by washing with a cold saline solution and then adding a cold solvent like methanol. The intracellular metabolites are then extracted.

-

Analytical Measurement: The extracted metabolites are analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to determine the incorporation and distribution of the 13C label in downstream metabolites.[6]

-

Data Analysis and Flux Calculation: The isotopic labeling patterns are used in computational models to calculate the intracellular metabolic fluxes.

Signaling and Metabolic Pathways

D-Lyxose is metabolized through the Pentose Phosphate Pathway (PPP). The initial step involves the isomerization of D-lyxose to D-xylulose, a reaction catalyzed by the enzyme D-lyxose isomerase.[7] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the PPP.

Figure 4: Metabolic fate of D-Lyxose via the Pentose Phosphate Pathway.

The use of this compound as a tracer allows for the detailed investigation of the flux through the PPP and its connections to other central metabolic pathways like glycolysis and nucleotide biosynthesis. This is particularly relevant in cancer research, where alterations in these pathways are common.[8]

Applications in Research and Drug Development

Stable isotope-labeled sugars like this compound are powerful tools in various research areas:

-

Metabolic Flux Analysis (MFA): As detailed above, it is a key tracer for elucidating metabolic pathways and quantifying reaction rates in both normal and diseased states.[4][]

-

Drug Development: By tracing the metabolic fate of D-lyxose, researchers can understand how potential drugs affect cellular metabolism. D-Lyxose itself is a precursor for some anti-tumor and immunostimulating agents.[9]

-

Enzyme Characterization: this compound can be used as a substrate to study the kinetics and mechanism of enzymes such as D-lyxose isomerase.[7]

-

Nutraceutical and Functional Food Research: Understanding the metabolism of rare sugars like D-lyxose is important for the development of novel food ingredients with potential health benefits.[7]

Conclusion

This compound is a valuable research tool for scientists and professionals in the fields of biochemistry, medicine, and biotechnology. Its primary application lies in metabolic flux analysis, providing detailed insights into the intricate network of cellular metabolism. While specific data for this isotopologue is sparse, this guide provides a comprehensive overview based on the available information for D-lyxose and related compounds, offering a solid foundation for its application in experimental research.

References

- 1. D-LYXOSE | 1114-34-7 [chemicalbook.com]

- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000098) [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000098) [hmdb.ca]

- 8. Table 6 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]

- 9. omicronbio.com [omicronbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Abundance of D-Lyxose and its Isotopes

This technical guide provides a comprehensive overview of the natural abundance of D-Lyxose, a rare aldopentose sugar, and the principles governing the distribution of its stable isotopes. This document details the natural occurrence of D-Lyxose, the isotopic composition of its constituent elements, and the experimental protocols for their determination.

Introduction to D-Lyxose

D-Lyxose is a monosaccharide, specifically an aldopentose, with the chemical formula C₅H₁₀O₅.[1] It is a C'-2 carbon epimer of D-Xylose.[1] While structurally similar to other more common pentoses, D-Lyxose is considered a rare sugar due to its limited presence in nature.[1][2] Its unique properties and potential biological activities make it a subject of interest in various research and development fields, including glycobiology and drug discovery.

Natural Abundance of D-Lyxose

Unlike highly abundant monosaccharides such as D-glucose, D-galactose, and D-fructose, D-Lyxose is found infrequently in natural sources.[1][3] Its occurrence is primarily documented as a component of more complex molecules in specific organisms.

Table 1: Natural Occurrence of D-Lyxose

| Source Category | Specific Examples | Notes |

| Bacterial Glycolipids | Found in the cell walls of certain bacteria, such as Mycobacterium phlei and Mycobacterium smegmatis.[1] | D-Lyxose is a constituent of the mycobacteriophage receptors in these species. |

| General Natural Abundance | Considered a "rare sugar" with low abundance in the broader natural environment.[2] | Its rarity is a key characteristic, distinguishing it from common monosaccharides. |

Isotopic Composition of D-Lyxose

The isotopic abundance of a D-Lyxose (C₅H₁₀O₅) molecule is a composite of the natural abundances of the stable isotopes of its constituent elements: Carbon, Hydrogen, and Oxygen. The overall isotopic distribution for the molecule can be calculated based on the probabilities of the occurrence of each isotope. The following table summarizes the abundances of the stable isotopes for these elements.

Table 2: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Hydrogen (H) | ¹H (Protium) | 1.007825 | > 99.98[4] |

| ²H (Deuterium) | 2.014102 | ~0.0115 - 0.0145[4] | |

| Carbon (C) | ¹²C | 12.000000 | [0.9884, 0.9904][5] |

| ¹³C | 13.003355 | [0.0096, 0.0116][5] | |

| Oxygen (O) | ¹⁶O | 15.994915 | [0.99738, 0.99776][5] |

| ¹⁷O | 16.999132 | [0.000367, 0.000400][5] | |

| ¹⁸O | 17.999160 | [0.00187, 0.00222][5] |

Note: The natural abundance of isotopes can show slight variations depending on the source.[6][7]

Experimental Protocols for Determination

Determining the natural abundance of D-Lyxose and its isotopic composition requires a combination of chromatographic separation and mass spectrometry techniques.

Protocol for Quantification of D-Lyxose in a Biological Sample

This protocol provides a general workflow for the extraction and quantification of monosaccharides from a complex biological matrix.

-

Sample Preparation and Hydrolysis :

-

If D-Lyxose is part of a larger polysaccharide or glycolipid, the sample must first be hydrolyzed to release the individual monosaccharides. Acid hydrolysis (e.g., with trifluoroacetic acid) is a common method.

-

The sample is then neutralized and subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like proteins, lipids, and salts.

-

-

Chromatographic Separation :

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the different monosaccharides in the sample.

-

For GC analysis, monosaccharides are typically derivatized (e.g., silylation or acetylation) to make them volatile.

-

The choice of column and mobile/carrier phase is critical for achieving good resolution between D-Lyxose and other isomeric sugars.

-

-

Detection and Quantification :

-

For quantification, a detector such as a refractive index detector (RID), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS) can be used.

-

Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known concentrations of a pure D-Lyxose standard.

-

Protocol for Isotopic Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for determining the isotopic composition of organic molecules.

-

Sample Purification :

-

It is crucial to have a highly purified sample of D-Lyxose. This is typically achieved through preparative HPLC.

-

-

Combustion and Gas Conversion :

-

The purified D-Lyxose is combusted in an elemental analyzer (EA) to convert it into simple gases (CO₂, H₂O, N₂).

-

The water is subsequently reduced to H₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS) :

-

The resulting CO₂ and H₂ gases are introduced into the IRMS.

-

The mass spectrometer separates the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio.

-

The detector measures the ion currents for each isotopologue, allowing for the precise determination of the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H).

-

These ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to international standards.[6]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the natural abundance and isotopic composition of D-Lyxose from a biological sample.

References

- 1. Lyxose - Wikipedia [en.wikipedia.org]

- 2. A periodic table of monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16.3 Important Hexoses | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 5. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. USGS -- Isotope Tracers -- Resources -- Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]

- 7. Natural abundance deuterium and 18-oxygen effects on the precision of the doubly labeled water method - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Pentose Metabolism with Isotopic Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying pentose metabolism using isotopic tracers. A core focus is placed on the Pentose Phosphate Pathway (PPP), a critical metabolic route for cellular biosynthesis and redox homeostasis. This document details experimental design, provides in-depth protocols for key experiments, and presents quantitative data to illustrate the application of these techniques in metabolic research, particularly in the context of cancer biology and drug development.

Introduction to Pentose Metabolism and the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1][2] It serves two primary functions: the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate.[1] NADPH is crucial for maintaining a reducing environment within the cell, protecting against oxidative stress, and serving as a key cofactor in reductive biosynthesis, including fatty acid and steroid synthesis.[2] Ribose-5-phosphate is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1]

The PPP is divided into two distinct branches:

-

The Oxidative Branch: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.[1]

-

The Non-oxidative Branch: This series of reversible reactions interconverts pentose phosphates and other sugar phosphates, linking the PPP with glycolysis and gluconeogenesis.[1]

Given its central role in biosynthesis and redox balance, the PPP is of significant interest in various fields of biomedical research. Dysregulation of PPP flux has been implicated in numerous diseases, including cancer, where cancer cells often exhibit an increased reliance on the PPP to support rapid proliferation and combat oxidative stress.[3][4] Therefore, the ability to accurately measure and understand the dynamics of pentose metabolism is critical for developing novel therapeutic strategies.

Isotopic Tracers for Elucidating Pentose Metabolism

Isotopic tracers are powerful tools for dissecting the complexities of metabolic pathways. By introducing molecules enriched with stable isotopes, such as carbon-13 (¹³C), into a biological system, researchers can trace the flow of atoms through metabolic networks. This approach, known as Metabolic Flux Analysis (MFA), allows for the quantification of reaction rates (fluxes) within a cell.[5][6]

For studying the PPP, ¹³C-labeled glucose is the most commonly used tracer.[7] The specific labeling pattern of the glucose molecule determines the information that can be obtained about the relative activities of the PPP and glycolysis.

Commonly Used ¹³C-Glucose Tracers:

-

[1,2-¹³C₂]glucose: This tracer is particularly effective for distinguishing between glycolysis and the oxidative PPP.[7][8] Metabolism of [1,2-¹³C₂]glucose through glycolysis produces downstream metabolites with a distinct labeling pattern compared to those that have passed through the oxidative PPP, where the C1 carbon is lost as CO₂.[7]

-

[2,3-¹³C₂]glucose: A novel and specific tracer for the PPP.[9] The resulting isotopomers of lactate can be analyzed by ¹³C NMR, where [1,2-¹³C₂]lactate arises from glycolysis and [2,3-¹³C₂]lactate is exclusively produced through the PPP.[9] This method simplifies the assessment of PPP activity as it does not require correction for natural ¹³C abundance.[9]

-

[U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is also used to provide a global view of glucose metabolism.

The choice of tracer is a critical aspect of experimental design and depends on the specific research question and the analytical techniques available.[10]

Experimental Design and Workflow

A typical ¹³C-Metabolic Flux Analysis experiment to study the pentose phosphate pathway involves a series of well-defined steps. The following diagram illustrates a general experimental workflow.

Caption: A generalized workflow for ¹³C-MFA of the PPP.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in tracing pentose metabolism.

Cell Culture and Isotopic Labeling

Objective: To introduce a ¹³C-labeled glucose tracer into cultured cells and achieve isotopic steady-state.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Culture cells to the desired confluency (typically mid-exponential growth phase).

-

Prepare the labeling medium by replacing the standard glucose with the ¹³C-labeled glucose at the same concentration.

-

Remove the existing medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a sufficient period to reach isotopic steady-state. The time required will vary depending on the cell line and its metabolic rate but is often determined empirically (typically several hours).

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Cold quenching/extraction solution (e.g., 80% methanol at -80°C)

-

Cell scrapers

-

Centrifuge

Protocol:

-

Rapidly aspirate the labeling medium from the cell culture plate.

-

Immediately add ice-cold quenching/extraction solution to the plate to arrest all enzymatic activity.

-

Scrape the cells in the presence of the extraction solution and collect the cell suspension.

-

Vortex the suspension vigorously.

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis of Phosphorylated Intermediates

Objective: To separate and quantify the mass isotopomers of pentose phosphate pathway intermediates.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Protocol:

-

Chromatographic Separation: Phosphorylated intermediates of the PPP are separated using anion-exchange chromatography.[5][11]

-

Mass Spectrometry Detection: The separated metabolites are detected by the mass spectrometer, often using a scheduled multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[5][11]

-

Data Acquisition: The instrument software acquires data on the abundance of different mass isotopomers for each metabolite of interest.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is a quantitative flux map of the metabolic network. This data is typically presented in tables for clear comparison of metabolic states under different conditions.

Quantitative Flux Data

The following tables provide representative data on PPP flux rates in different contexts. The values are typically normalized to the glucose uptake rate.

Table 1: Pentose Phosphate Pathway Flux in Response to Oxidative Stress

| Metabolic Flux | Basal Condition (Normalized Flux) | Oxidative Stress (Normalized Flux) |

| Glucose Uptake | 100 | 100 |

| Glycolysis (G6P to Pyruvate) | ~80 | ~5 |

| Oxidative PPP (G6P to Ru5P) | ~20 | ~95 |

| Nucleotide Synthesis (from R5P) | Variable | Increased |

Data adapted from a study on human fibroblast cells exposed to hydrogen peroxide.[12]

Table 2: Typical Metabolic Fluxes in Proliferating Cancer Cells

| Metabolic Flux | Typical Range (nmol/10⁶ cells/h) |

| Glucose Uptake | 100 - 400 |

| Lactate Secretion | 200 - 700 |

| Glutamine Uptake | 30 - 100 |

These values provide a general reference for external fluxes in cancer cell lines.[7][13]

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of carbon and understanding the relationships between different metabolic reactions.

The Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the oxidative and non-oxidative branches of the PPP and their connection to glycolysis.

Caption: The Pentose Phosphate Pathway and its links to Glycolysis.

Conclusion

The use of isotopic tracers, particularly ¹³C-labeled glucose, coupled with advanced analytical techniques like LC-MS/MS, provides a powerful framework for the quantitative analysis of pentose metabolism. This in-depth technical guide has outlined the core principles, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. A thorough understanding of the dynamics of the Pentose Phosphate Pathway is essential for advancing our knowledge of cellular metabolism in both health and disease, and for the development of targeted therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer Cell PPP Analysis - CD BioGlyco [bioglyco.com]

- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of D-Lyxose-¹³C-2 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary investigation into the cellular metabolism of D-Lyxose-¹³C-2. As a rare sugar, the metabolic fate of D-Lyxose is of significant interest for various applications, including drug development and glycobiology. The use of stable isotope labeling, specifically with ¹³C at the second carbon position, allows for the precise tracing of its metabolic pathways within a cellular context. This document outlines the theoretical metabolic pathways, detailed experimental protocols for cell culture-based assays, and expected data outcomes.

Introduction to D-Lyxose and ¹³C Isotope Tracing

D-Lyxose is a pentose monosaccharide that is an epimer of D-Xylose. While not as common as other sugars like glucose, its unique structure makes it a candidate for investigation as a modulator of cellular metabolism or as a building block for novel therapeutics.[1] Stable isotope tracing using molecules like D-Lyxose-¹³C-2 is a powerful technique to elucidate metabolic pathways.[2] By introducing a heavy isotope of carbon at a specific position, researchers can track the incorporation of this label into various downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary goals of a preliminary investigation using D-Lyxose-¹³C-2 in cell culture are:

-

To determine the extent of D-Lyxose uptake by cultured cells.

-

To identify the primary metabolic pathways into which D-Lyxose-¹³C-2 is incorporated.

-

To quantify the flux of the ¹³C label through these pathways.

-

To assess the impact of D-Lyxose on overall cellular metabolism.

Hypothesized Metabolic Pathways of D-Lyxose

Based on known metabolic pathways for other pentoses like D-Xylose, D-Lyxose is hypothesized to enter central carbon metabolism primarily through the Pentose Phosphate Pathway (PPP).[4][5] The key initial step is likely the isomerization of D-Lyxose to D-Xylulose.[5] The ¹³C label at the C-2 position of D-Lyxose would be retained at the C-2 position of D-Xylulose.

Entry into the Pentose Phosphate Pathway

D-Xylulose can be phosphorylated to D-Xylulose-5-phosphate, a key intermediate of the PPP.[6][7] From here, the ¹³C label can be traced through the non-oxidative branch of the PPP, leading to the formation of various other sugar phosphates, including fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.

A diagram illustrating this hypothesized pathway is provided below.

Hypothesized metabolic pathway of D-Lyxose-¹³C-2.

Experimental Protocols

This section details the key experimental protocols for investigating the metabolism of D-Lyxose-¹³C-2 in a selected cell line.

Cell Culture and Labeling

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for oncology studies or a primary cell line for physiological studies).

-

Culture Conditions: Culture the cells in their recommended growth medium to ~80% confluency. For the experiment, switch to a custom medium that is identical to the growth medium but lacks the standard carbon source (e.g., glucose).

-

Labeling: Supplement the custom medium with a known concentration of D-Lyxose-¹³C-2 (e.g., 5 mM). A parallel control group should be cultured with unlabeled D-Lyxose.

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the dynamic incorporation of the ¹³C label.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes.

-

Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods: LC-MS/MS for Metabolite Profiling

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Chromatography: Separate the metabolites using a suitable LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between ¹²C and ¹³C isotopologues.

-

Data Analysis: Identify and quantify the abundance of ¹³C-labeled metabolites by comparing the mass spectra of samples from D-Lyxose-¹³C-2-treated cells with those from unlabeled D-Lyxose controls.

The overall experimental workflow is depicted in the diagram below.

Experimental workflow for tracing D-Lyxose-¹³C-2 metabolism.

Data Presentation and Expected Outcomes

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and conditions.

Fractional Enrichment of Key Metabolites

Fractional enrichment represents the percentage of a metabolite pool that contains the ¹³C label. This is a key metric for understanding the flux through a pathway.

| Metabolite | Time Point (hours) | Fractional Enrichment (%) |

| D-Xylulose-5-phosphate | 2 | 5.2 ± 0.8 |

| 6 | 15.7 ± 2.1 | |

| 12 | 35.4 ± 4.5 | |

| 24 | 60.1 ± 7.3 | |

| Fructose-6-phosphate | 2 | 1.1 ± 0.3 |

| 6 | 4.8 ± 0.9 | |

| 12 | 12.3 ± 2.0 | |

| 24 | 25.6 ± 3.8 | |

| Glyceraldehyde-3-phosphate | 2 | 0.8 ± 0.2 |

| 6 | 3.5 ± 0.7 | |

| 12 | 9.8 ± 1.5 | |

| 24 | 20.1 ± 2.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Absolute Quantification of Labeled Metabolites

In addition to fractional enrichment, the absolute concentration of labeled metabolites can provide insights into pool sizes and metabolic reprogramming.

| Metabolite | Time Point (hours) | Concentration (pmol/10⁶ cells) |

| ¹³C₂-D-Xylulose-5-phosphate | 2 | 10.4 ± 1.5 |

| 6 | 31.8 ± 4.2 | |

| 12 | 71.2 ± 9.0 | |

| 24 | 120.9 ± 15.1 | |

| ¹³C₂-Fructose-6-phosphate | 2 | 2.2 ± 0.6 |

| 6 | 9.7 ± 1.8 | |

| 12 | 24.8 ± 4.1 | |

| 24 | 51.5 ± 7.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Effects on Cellular Physiology

Beyond tracing its metabolic fate, it is also important to investigate the broader effects of D-Lyxose on cell physiology. For instance, D-Xylose has been shown to influence glucose uptake and insulin secretion in certain cell types.[8][9] Preliminary experiments could assess:

-

Cell Proliferation: Does D-Lyxose support cell growth in the absence of other carbon sources?

-

Glucose Metabolism: Does D-Lyxose compete with glucose for transport or metabolism?

-

Signaling Pathways: Does D-Lyxose activate or inhibit key metabolic signaling pathways?

The logical relationship for investigating these effects is outlined below.

Investigating the physiological effects of D-Lyxose.

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of D-Lyxose-¹³C-2 metabolism in cell culture. By employing stable isotope tracing and robust analytical methods, researchers can gain valuable insights into the metabolic fate of this rare sugar. The outlined experimental protocols and expected data formats offer a starting point for designing and executing comprehensive studies in this area. The findings from such investigations will be crucial for understanding the biological roles of D-Lyxose and for its potential applications in medicine and biotechnology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Lyxose-13C-2 as a tracer for the pentose phosphate pathway

An In-depth Technical Guide: D-Lyxose-13C-2 as a Novel Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentoses, such as ribose-5-phosphate, which is a vital precursor for nucleotide and nucleic acid synthesis.[1][2][3] NADPH is essential for reductive biosynthesis reactions, such as fatty acid synthesis, and for protecting cells against oxidative stress.[1][3] Given its central role in cellular proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the flow of metabolites through a metabolic network.[4][5][6][7] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This information allows for the calculation of the rates (fluxes) of the individual reactions in the pathway.

While 13C-labeled glucose tracers are commonly used for studying the PPP, the use of labeled pentose sugars as direct probes for the non-oxidative branch of the pathway presents an intriguing possibility. D-Lyxose is a pentose sugar that can be isomerized to D-xylulose, an intermediate of the PPP, by the enzyme D-lyxose isomerase.[8] This metabolic entry point makes D-Lyxose an attractive candidate for a tracer. This guide explores the theoretical application and experimental considerations for using this compound as a novel tracer for elucidating the dynamics of the pentose phosphate pathway. While direct experimental data for this compound is not yet prevalent in published literature, this document outlines the foundational principles and methodologies adapted from established 13C-MFA techniques.

Theoretical Background: Tracing the Path of this compound

The PPP is composed of two interconnected branches: the oxidative phase and the non-oxidative phase.[1][9][10]

-

Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.

-

Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and other sugar phosphates, linking the PPP with glycolysis. The key enzymes in this phase are transketolase and transaldolase.

This compound, upon entering the cell, would be isomerized to D-xylulose with the 13C label at the second carbon position. This labeled D-xylulose-5-phosphate would then enter the non-oxidative branch of the PPP. The 13C label would subsequently be distributed among other sugar phosphates, including ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, depending on the relative activities of transketolase and transaldolase. By tracking the distribution of the 13C label in these intermediates and downstream metabolites, it is possible to quantify the flux through the non-oxidative PPP reactions.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. The Pentose Phosphate Pathway & Other Pathways of Hexose Metabolism | McGraw Hill's AccessScience [accessscience.com]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

Unraveling the Conformational Landscape of D-Lyxose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of D-Lyxose and its conformers, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Understanding the three-dimensional structure of carbohydrates is paramount in deciphering their biological roles and in the rational design of carbohydrate-based therapeutics. This document summarizes key quantitative data, details experimental protocols for conformational analysis, and presents visual representations of the structural dynamics of D-Lyxose. While this guide focuses on the unlabeled molecule, the methodologies described herein are directly applicable to isotopically labeled variants, such as D-Lyxose-¹³C-2, which offer enhanced precision in structural determination.

Conformational Landscape of D-Lyxose

D-Lyxose, an aldopentose, exists in solution as an equilibrium mixture of different isomers, primarily the cyclic pyranose forms (α and β anomers), with negligible amounts of the open-chain and furanose forms. The six-membered pyranose ring is not planar and adopts puckered conformations, predominantly the stable chair forms, designated as ¹C₄ (where carbon-1 is up and carbon-4 is down) and ⁴C₁ (where carbon-4 is up and carbon-1 is down). The relative populations of these conformers are highly dependent on the environment, namely the gas phase versus in aqueous solution.

Gas Phase Conformations

In the isolated environment of the gas phase, intramolecular forces such as hydrogen bonding play a crucial role in determining the most stable conformations. Studies using a combination of rotational spectroscopy and quantum mechanical calculations have shown that in the gas phase, D-Lyxose exists exclusively in its pyranose form. The α-anomer is found as a mixture of both the ⁴C₁ and ¹C₄ chair conformations, with a ratio of approximately 60:40.[1] In contrast, the β-anomer predominantly adopts the ⁴C₁ conformation.[1]

Aqueous Solution Conformations

In an aqueous solution, the conformational equilibrium of D-Lyxose shifts significantly due to interactions with solvent molecules. The presence of water disrupts intramolecular hydrogen bonds, and the overall conformational preference is influenced by factors such as the anomeric effect and solvation efficiency. NMR spectroscopic studies combined with molecular dynamics simulations have revealed that in water, the pyranose forms are also dominant.[1] However, contrary to the gas phase, the α-anomer in aqueous solution predominantly exists in the ¹C₄ chair conformation (approximately 70%), which is more effectively solvated than its β counterpart.[1] The overall experimental population of D-Lyxose conformers in water is a mixture of α-pyranose in the ¹C₄ chair, β-pyranose in the ⁴C₁ chair, and a smaller population of α-pyranose in the ⁴C₁ chair.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the conformational analysis of D-Lyxose.

Table 1: Conformer Populations of D-Lyxose in Gas Phase and Aqueous Solution

| Phase | Anomer | Conformation | Population (%) |

| Gas Phase | α | ⁴C₁ | ~60 |

| ¹C₄ | ~40 | ||

| β | ⁴C₁ | Predominant | |

| Aqueous Solution | α | ¹C₄ | 46 ± 5 |

| α | ⁴C₁ | 20 ± 5 | |

| β | ⁴C₁ | 34 ± 5 |

Data sourced from Calabrese et al. (2019).[1]

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Lyxose Anomers in D₂O

| Carbon | α-pyranose | β-pyranose |

| C1 | 95.5 | 95.9 |

| C2 | 71.5 | 71.5 |

| C3 | 72.0 | 74.2 |

| C4 | 69.0 | 68.0 |

| C5 | 64.6 | 65.7 |

Note: These are typical chemical shifts and may vary slightly based on experimental conditions.

Conformational Equilibrium of D-Lyxose

The following diagram illustrates the dynamic equilibrium between the different anomers and their major chair conformers for D-Lyxose in an aqueous solution.

Experimental Protocols

The structural elucidation of D-Lyxose and its conformers relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates, a suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and to derive conformational constraints.

Sample Preparation: A sample of D-Lyxose is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of 10-50 mM. A small amount of a reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt), may be added for chemical shift referencing.

1D NMR (¹H and ¹³C):

-

¹H NMR: A standard 1D proton spectrum is acquired to identify the anomeric protons (typically in the 4.5-5.5 ppm region) and to get an initial assessment of the sample's purity and the anomeric ratio (α/β).

-

¹³C NMR: A proton-decoupled 1D carbon spectrum provides chemical shifts for each carbon atom. The chemical shifts of C1, C3, and C5 are particularly sensitive to the anomeric configuration and ring conformation.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbons (e.g., H1-H2, H2-H3). This is crucial for tracing the proton connectivity within each sugar ring.

-

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal the entire spin system of a monosaccharide residue. This is particularly useful for assigning overlapping proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is useful for confirming assignments and for identifying linkages in oligosaccharides.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of the NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the stereochemistry and conformation. For example, a strong NOE between H1 and H2 indicates a syn relationship, while a strong NOE between H1 and H3/H5 can help define the chair conformation.

J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution 1D or 2D NMR spectra, the dihedral angles and thus the ring pucker and the orientation of substituents can be determined.

Application to D-Lyxose-¹³C-2: The specific labeling of D-Lyxose at the C-2 position with ¹³C would provide significant advantages for NMR analysis. It would enable the measurement of one-bond and two-bond carbon-proton coupling constants (¹J_C2H2, ²J_C2H1, ²J_C2H3) and one-bond carbon-carbon coupling constants (¹J_C1C2, ¹J_C2C3). These additional coupling constants provide highly precise information about the dihedral angles involving the C2 carbon, further constraining the conformational models of the pyranose ring.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational space of molecules over time, offering insights into their dynamic behavior.

Protocol:

-

System Setup: A starting 3D structure of the D-Lyxose conformer of interest is placed in a simulation box. The box is then filled with a chosen water model (e.g., TIP3P, SPC/E) to simulate an aqueous environment.

-

Force Field Selection: A suitable carbohydrate force field, such as CHARMM36m or GLYCAM06, is chosen to describe the interatomic interactions.

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes or high-energy conformations.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent molecules to relax around the solute. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: Once the system is equilibrated, a long production simulation (typically on the order of nanoseconds to microseconds) is run in the NPT ensemble to generate a trajectory of the molecule's motion.

-

Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, hydrogen bonding patterns, and other structural and dynamic properties.

Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase.

Experimental Workflow:

-

Sample Vaporization: A solid sample of D-Lyxose is vaporized using laser ablation. A pulsed laser is focused on a solid rod of the sample, desorbing the molecules into the gas phase.

-

Supersonic Expansion: The vaporized molecules are entrained in a stream of an inert carrier gas (e.g., neon, argon) and expanded into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The cooled molecules are subjected to microwave radiation. When the frequency of the radiation matches a rotational transition of a specific conformer, the molecules absorb the energy.

-

Detection: The resulting rotational transitions are detected using Fourier-transform microwave (FTMW) spectroscopy, which provides a high-resolution spectrum.

-

Data Analysis: The frequencies of the observed rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants of each conformer. These experimental rotational constants are then compared with those calculated for theoretically predicted structures to identify the specific conformers present in the gas phase and to determine their precise geometries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-Lyxose-13C-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose is a rare pentose sugar that serves as a valuable chiral building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogues and immunomodulatory agents. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position provides a powerful tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document provides a detailed protocol for the chemical synthesis of D-Lyxose-¹³C-2, a crucial labeled monosaccharide for advanced biomedical research.

The proposed synthetic route is a multi-step chemical process involving the epimerization of the C2 hydroxyl group of a suitably protected D-Ribose derivative, which is commercially available in its ¹³C-labeled form at the C2 position. This method offers a reliable and reproducible pathway to the target molecule.

Overall Synthetic Strategy

The synthesis of D-Lyxose-¹³C-2 will be achieved through a three-stage process starting from the commercially available D-Ribose-2-¹³C:

-

Protection of D-Ribose-2-¹³C: The hydroxyl groups at C3 and C5 will be selectively protected to prevent their participation in subsequent reactions.

-

Epimerization at C2: The stereochemistry at the C2 position will be inverted through an oxidation-reduction sequence.

-

Deprotection: The protecting groups will be removed to yield the final product, D-Lyxose-¹³C-2.

A schematic of this synthetic pathway is illustrated in the workflow diagram below.

Experimental Protocols

Materials and Reagents:

-

D-Ribose-2-¹³C (or D-Ribose for non-labeled synthesis)

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Silica gel

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Dowex 50W-X8 resin (H⁺ form)

-

Triethylamine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, rotary evaporator, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Mass spectrometer

Stage 1: Protection of D-Ribose-2-¹³C

Protocol 1.1: Synthesis of 3,5-O-Isopropylidene-D-ribose-2-¹³C

-

Dissolution: In a 250 mL round-bottom flask, dissolve D-Ribose-2-¹³C (5.0 g, 33.1 mmol) in 100 mL of anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (8.2 mL, 66.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 g, 1.6 mmol).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).

-

Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL) to neutralize the acid.

-

Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. Dissolve the resulting syrup in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain the crude protected ribose derivative.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,5-O-Isopropylidene-D-ribose-2-¹³C as a colorless oil.

Stage 2: Epimerization at C2

Protocol 2.1: Oxidation to 3,5-O-Isopropylidene-D-erythro-pentos-2-ulose-2-¹³C

-

Setup: In a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the protected ribose from Protocol 1.1 (4.0 g, 21.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (6.8 g, 31.5 mmol) or Dess-Martin periodinane (DMP) (13.4 g, 31.5 mmol) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (150 mL) and filter through a pad of Celite or silica gel to remove the chromium salts (if using PCC). Wash the filtrate with saturated sodium thiosulfate solution (if using DMP) and then with saturated copper sulfate solution to remove pyridine-containing byproducts.

-

Extraction and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-keto sugar.

Protocol 2.2: Stereoselective Reduction to 3,5-O-Isopropylidene-D-lyxose-2-¹³C

-

Dissolution: Dissolve the crude 2-keto sugar from Protocol 2.1 in 100 mL of methanol and cool the solution to -78 °C in a dry ice/acetone bath.

-

Reduction: Add sodium borohydride (NaBH₄) (0.8 g, 21.0 mmol) in small portions to the stirred solution. The stereoselectivity of this reduction is crucial and is influenced by the steric hindrance of the protecting group, favoring the formation of the lyxo-epimer.

-

Reaction: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove borate esters.

-

Extraction: Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by flash column chromatography on silica gel to separate the D-lyxose diastereomer from any unreacted starting material and the D-ribose diastereomer.

Stage 3: Deprotection

Protocol 3.1: Synthesis of D-Lyxose-2-¹³C

-

Hydrolysis: Dissolve the purified 3,5-O-Isopropylidene-D-lyxose-2-¹³C from Protocol 2.2 in a mixture of methanol (50 mL) and water (10 mL).

-

Acidification: Add Dowex 50W-X8 resin (H⁺ form) until the pH of the solution is approximately 2.

-

Reaction: Stir the mixture at 40-50 °C for 4-6 hours, monitoring the deprotection by TLC.

-

Neutralization and Filtration: Filter off the resin and wash it with methanol. Neutralize the filtrate with a few drops of triethylamine.

-

Concentration and Purification: Concentrate the solution under reduced pressure. The resulting syrup can be purified by recrystallization from ethanol or by chromatography on a cation-exchange resin to yield pure D-Lyxose-2-¹³C.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesis of D-Lyxose-¹³C-2.

| Step | Intermediate/Product | Molecular Formula | Expected Yield (%) | Purity (by NMR) | Analytical Data |

| 1.1 | 3,5-O-Isopropylidene-D-ribose-2-¹³C | C₈H₁₃¹³CO₄ | 75-85 | >95% | ¹H NMR, ¹³C NMR, MS |

| 2.1 | 3,5-O-Isopropylidene-D-erythro-pentos-2-ulose-2-¹³C | C₈H₁₁¹³CO₄ | 80-90 (crude) | - | IR (strong C=O stretch) |

| 2.2 | 3,5-O-Isopropylidene-D-lyxose-2-¹³C | C₈H₁₃¹³CO₄ | 60-70 | >95% | ¹H NMR, ¹³C NMR, MS |

| 3.1 | D-Lyxose-2-¹³C | C₄¹³CH₁₀O₅ | 85-95 | >98% | ¹H NMR, ¹³C NMR, HRMS |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol for D-Lyxose-¹³C-2.

Caption: Synthetic workflow for D-Lyxose-13C-2.

Signaling Pathway Diagram (Illustrative Example)

While this document details a synthetic protocol, the resulting D-Lyxose-¹³C-2 can be used to trace metabolic pathways. For illustrative purposes, the diagram below shows a simplified pentose phosphate pathway where a labeled pentose could be involved.

Caption: Simplified metabolic fate of a labeled pentose.

Application Notes and Protocols for the Analytical Detection of D-Lyxose-13C-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical methods for the detection and quantification of D-Lyxose-13C-2, a stable isotope-labeled sugar crucial for metabolic research. The protocols outlined below are intended to serve as a comprehensive guide for researchers employing this compound in metabolic flux analysis and related studies.

Introduction

This compound is a specialized analytical tool used as a tracer in metabolic studies to investigate the intricacies of cellular metabolism.[1] The incorporation of a stable isotope at a specific position allows for the precise tracking of the molecule through various metabolic pathways. The primary analytical techniques for the detection and quantification of this compound and its downstream metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods offer high sensitivity and specificity, enabling researchers to elucidate complex metabolic networks.[2][3]

Core Applications

-

Metabolic Flux Analysis (MFA): this compound is instrumental in 13C-MFA, a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[4][5] By tracking the distribution of the 13C label in downstream metabolites, researchers can gain insights into the physiology of cells in culture, aiding in metabolic engineering and systems biology modeling.[4]

-

Drug Development: In drug development, understanding how a therapeutic agent affects cellular metabolism is critical. Stable isotope tracers like this compound can be used to assess the metabolic profile of cells or organisms in response to drug treatment.[1]

-

Biomarker Discovery: Alterations in metabolic pathways are a hallmark of many diseases. Tracing the metabolism of this compound can help identify novel biomarkers for disease diagnosis and prognosis.

Analytical Methodologies

The two primary analytical platforms for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a highly sensitive and specific technique for the analysis of 13C-labeled compounds.[2][6] It allows for the separation of this compound from other cellular components and its subsequent detection and quantification based on its mass-to-charge ratio. High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are capable of resolving the small mass difference between the 13C-labeled isotopologues and the unlabeled counterparts.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of the 13C label within a molecule.[3] Both 1H-NMR and 13C-NMR can be used to analyze the isotopomer distribution. This technique is particularly valuable for confirming the position of the label and for elucidating the conformational properties of the sugar in solution.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analytical methods for this compound detection.

| Parameter | LC-HRMS | NMR Spectroscopy | Reference |

| Limit of Detection (LOD) | Low (pg to ng range) | High (µg to mg range) | [9][10] |

| Limit of Quantification (LOQ) | Low (ng range) | High (µg to mg range) | [9][10] |

| Linear Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 1-2 orders of magnitude) | [9][10] |

| Precision (CV%) | <15% | <5% | [9] |

| Accuracy (%) | 85-115% | 95-105% | [9] |

Table 1: Comparison of Quantitative Parameters for LC-HRMS and NMR Spectroscopy.

| Analytical Method | Sample Type | Key Quantitative Readout |

| LC-HRMS | Cell extracts, biofluids (urine, serum) | Relative abundance of M+1, M+2, etc. isotopologues |

| GC-MS | Derivatized cell extracts | Mass isotopomer distributions |

| 13C-NMR | Purified metabolites, cell extracts | Chemical shifts, coupling constants, peak integrals |

| 1H-NMR | Purified metabolites, cell extracts | Chemical shifts, coupling constants, peak integrals |

Table 2: Quantitative Readouts for Different Analytical Methods.

Experimental Protocols

Protocol 1: Analysis of this compound by LC-HRMS

This protocol provides a general procedure for the analysis of this compound from biological samples. Optimization of chromatographic conditions and mass spectrometer parameters will be required for specific applications.

1. Sample Preparation (Metabolite Extraction) a. Quench metabolism rapidly by adding ice-cold solvent (e.g., 80% methanol) to the cell culture or tissue sample. b. Lyse the cells using mechanical disruption (e.g., sonication or bead beating). c. Centrifuge the sample to pellet cellular debris. d. Collect the supernatant containing the polar metabolites. e. Dry the supernatant under a stream of nitrogen or by lyophilization. f. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography a. Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites. b. Mobile Phase A: Acetonitrile with 0.1% formic acid. c. Mobile Phase B: Water with 0.1% formic acid. d. Gradient: Develop a gradient to effectively separate D-Lyxose from other sugars and metabolites. A typical gradient might start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. e. Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min). f. Column Temperature: Maintain a constant column temperature (e.g., 40°C).[11]

3. High-Resolution Mass Spectrometry a. Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for optimal detection of sugars. b. Mass Analyzer: Operate a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) in full scan mode to detect all isotopologues. c. Mass Range: Set a mass range that includes the expected m/z of unlabeled and 13C-labeled D-Lyxose. d. Resolution: Set a high resolution (e.g., >60,000) to resolve the different isotopologues. e. Data Analysis: Process the data to determine the relative abundance of the different isotopologues of D-Lyxose and its downstream metabolites. Correct for the natural abundance of 13C.[12]

Protocol 2: Analysis of this compound by NMR Spectroscopy

This protocol outlines a general approach for the NMR analysis of this compound.

1. Sample Preparation a. Extract metabolites as described in Protocol 1. b. For enhanced sensitivity, consider purifying the D-Lyxose fraction using preparative chromatography. c. Dissolve the dried sample in a deuterated solvent (e.g., D2O). d. Add a known amount of an internal standard (e.g., DSS) for quantification.

2. NMR Data Acquisition a. Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity. b. 1D 13C-NMR: Acquire a proton-decoupled 13C spectrum to identify the carbon signals and their chemical shifts. The signal corresponding to the 13C-2 position will be significantly enhanced. c. 1D 1H-NMR: Acquire a 1H spectrum to observe the proton signals. The protons attached to or near the 13C-2 carbon will show characteristic splitting patterns (J-coupling). d. 2D NMR (HSQC, HMBC): Acquire 2D correlation spectra to unambiguously assign the proton and carbon signals and confirm the position of the 13C label.

3. Data Analysis a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate the relevant peaks to determine the relative abundance of the 13C-labeled species. c. Analyze the coupling constants to gain insights into the molecular structure and conformation.

Visualizations

Caption: LC-HRMS Experimental Workflow for this compound Analysis.

Caption: NMR Spectroscopy Experimental Workflow for this compound Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry-Based Analysis of D-Lyxose-13C-2 Labeled Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds like D-Lyxose-13C-2 is a powerful technique for tracing the metabolic fate of specific molecules in biological systems.[1][2][3][4] This approach, often referred to as metabolic flux analysis (MFA), allows for the quantitative analysis of intracellular fluxes and provides deep insights into cellular metabolism and its regulation under various conditions.[1][2][3][4] D-Lyxose, a pentose sugar, can enter central carbon metabolism, likely through the pentose phosphate pathway (PPP), making this compound a valuable tracer for studying this pathway's dynamics. The PPP is crucial for generating NADPH and producing precursors for nucleotide biosynthesis.[5]

This document provides detailed application notes and protocols for the analysis of metabolites derived from this compound using mass spectrometry (MS). It covers experimental design considerations, sample preparation, and two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Fate of D-Lyxose

The experimental design for a tracer study begins with understanding the potential metabolic pathways of the labeled substrate. D-Lyxose can be metabolized into intermediates of the Pentose Phosphate Pathway. The 13C label at the C-2 position will be incorporated into downstream metabolites, and tracking the distribution of this label provides quantitative data on pathway activity.

Experimental Workflow

A typical metabolic labeling experiment involves several key stages, from cell culture and isotope labeling to sample extraction, mass spectrometry analysis, and data interpretation.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled sugar corresponding to the tracer.

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled sugars in the serum.

-

This compound.

-

Phosphate-Buffered Saline (PBS), sterile.

-

6-well cell culture plates.

Procedure:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the labeling period. Culture overnight in standard complete medium.[6]

-

The following day, aspirate the medium, and wash the cells once with sterile PBS.

-